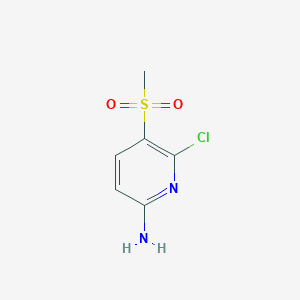
6-Chloro-5-(methylsulfonyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-(methylsulfonyl)pyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position, a methylsulfonyl group at the 5th position, and an amine group at the 2nd position of the pyridine ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(methylsulfonyl)pyridin-2-amine typically involves the chlorination of 5-(methylsulfonyl)pyridin-2-amine. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 6th position.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-5-(methylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-5-(methylsulfonyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-(methylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
6-Chloro-5-(methylthio)pyridin-2-amine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
5-(Methylsulfonyl)pyridin-2-amine: Lacks the chlorine atom at the 6th position.
6-Chloro-2-aminopyridine: Lacks the methylsulfonyl group at the 5th position.
Uniqueness: 6-Chloro-5-(methylsulfonyl)pyridin-2-amine is unique due to the presence of both the chlorine atom and the methylsulfonyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H7ClN2O2S |
|---|---|
Poids moléculaire |
206.65 g/mol |
Nom IUPAC |
6-chloro-5-methylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C6H7ClN2O2S/c1-12(10,11)4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) |
Clé InChI |
GOQQPAVMPMDYSY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(N=C(C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
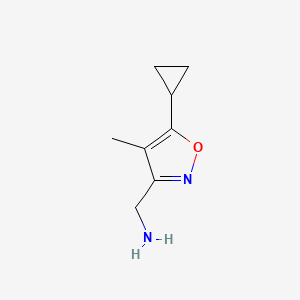
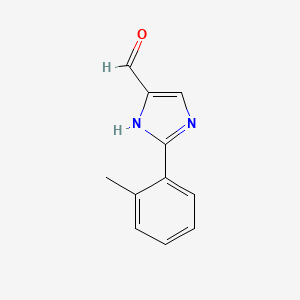
![Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)

![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13685096.png)

![2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B13685106.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
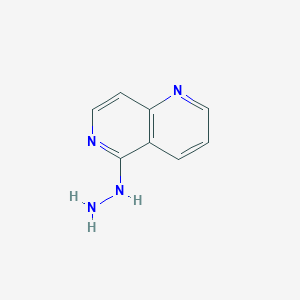
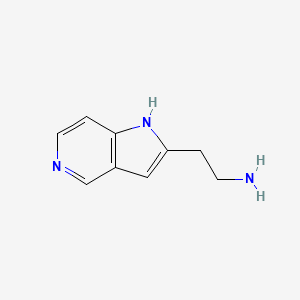

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)

